Cas no 2138033-05-1 (2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid)

2-Methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid is a quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural framework, featuring a carboxylic acid moiety and a substituted amino group, offers versatility for further functionalization, making it a valuable intermediate in drug discovery. The compound’s quinazoline core is known for its bioactivity, particularly in targeting enzymes and receptors. The presence of both methyl and isobutyl substituents may enhance lipophilicity, influencing pharmacokinetic properties. This compound is suitable for exploratory synthesis in developing novel therapeutic agents, particularly in areas such as kinase inhibition or antimicrobial research. High-purity grades ensure reliable performance in experimental settings.
2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid structure
2138033-05-1 structure
Product name:2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid
CAS No:2138033-05-1
MF:C14H17N3O2
MW:259.303683042526
CID:5926837
PubChem ID:165717136

2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid
    • EN300-1162409
    • 2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
    • 2138033-05-1
    • Inchi: 1S/C14H17N3O2/c1-9(2)8-17(3)14-15-7-11-6-10(13(18)19)4-5-12(11)16-14/h4-7,9H,8H2,1-3H3,(H,18,19)
    • InChI Key: BXMCPHQOARCLPC-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C=1)C=NC(=N2)N(C)CC(C)C)=O

Computed Properties

  • Exact Mass: 259.132076794g/mol
  • Monoisotopic Mass: 259.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 66.3Ų

2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162409-100mg
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
100mg
$1195.0 2023-10-03
Enamine
EN300-1162409-0.05g
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
0.05g
$1140.0 2023-06-08
Enamine
EN300-1162409-10.0g
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
10g
$5837.0 2023-06-08
Enamine
EN300-1162409-50mg
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
50mg
$1140.0 2023-10-03
Enamine
EN300-1162409-1000mg
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
1000mg
$1357.0 2023-10-03
Enamine
EN300-1162409-5000mg
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
5000mg
$3935.0 2023-10-03
Enamine
EN300-1162409-2.5g
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
2.5g
$2660.0 2023-06-08
Enamine
EN300-1162409-0.1g
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
0.1g
$1195.0 2023-06-08
Enamine
EN300-1162409-0.25g
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
0.25g
$1249.0 2023-06-08
Enamine
EN300-1162409-500mg
2-[methyl(2-methylpropyl)amino]quinazoline-6-carboxylic acid
2138033-05-1
500mg
$1302.0 2023-10-03

Additional information on 2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid

Recent Advances in the Study of 2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid (CAS: 2138033-05-1)

The compound 2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid (CAS: 2138033-05-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This quinazoline derivative has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, aiming to elucidate its mechanism of action and therapeutic efficacy.

One of the most notable advancements in this area is the development of novel synthetic routes for 2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid, which have improved yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and confirm its structural integrity. These methodological improvements have facilitated more reliable and reproducible studies on its biological activities.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid exhibits potent inhibitory effects on specific enzymes involved in inflammatory and oncogenic pathways. For instance, it has been shown to selectively target protein kinases, which play a critical role in cell signaling and proliferation. This selectivity makes it a promising candidate for the development of targeted therapies for cancer and inflammatory diseases.

Furthermore, pharmacokinetic studies have revealed favorable absorption and distribution profiles for this compound, suggesting its potential for oral administration. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Ongoing research is focused on structural modifications to enhance its drug-like properties while maintaining its therapeutic efficacy.

In conclusion, the recent progress in the study of 2-methyl(2-methylpropyl)aminoquinazoline-6-carboxylic acid (CAS: 2138033-05-1) underscores its potential as a valuable scaffold for drug development. Continued research efforts are expected to further elucidate its therapeutic applications and pave the way for clinical translation. The integration of multidisciplinary approaches, including medicinal chemistry, molecular biology, and pharmacokinetics, will be crucial in advancing this promising compound toward preclinical and clinical evaluation.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd